1-(4-Iodophenyl)-2-thiourea

Crystallography Supramolecular Chemistry Halogen Bonding

1-(4-Iodophenyl)-2-thiourea is a mono-substituted aryl thiourea featuring a 4-iodophenyl moiety. It is primarily valued as a versatile synthetic intermediate, with its iodine substituent enabling metal-catalyzed cross-coupling reactions for the construction of more complex molecular architectures.

Molecular Formula C7H7IN2S
Molecular Weight 278.12 g/mol
CAS No. 18879-80-6
Cat. No. B106333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-2-thiourea
CAS18879-80-6
Molecular FormulaC7H7IN2S
Molecular Weight278.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)I
InChIInChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyUSIFVFMNOLGPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodophenyl)-2-thiourea (CAS 18879-80-6): A Halogenated Thiourea Building Block for Advanced Synthesis and Drug Discovery


1-(4-Iodophenyl)-2-thiourea is a mono-substituted aryl thiourea featuring a 4-iodophenyl moiety. It is primarily valued as a versatile synthetic intermediate, with its iodine substituent enabling metal-catalyzed cross-coupling reactions for the construction of more complex molecular architectures . Physicochemical data (melting point: 183°C; density: 1.991 g/cm³) confirm its identity and purity as a defined chemical entity . The compound serves as a key precursor in the synthesis of biologically relevant heterocycles, as demonstrated by its use in the preparation of 2-amino-6-iodobenzothiazole .

Why 1-(4-Iodophenyl)-2-thiourea Cannot Be Substituted by Non-Iodinated Analogs in Critical Applications


Simple substitution of 1-(4-iodophenyl)-2-thiourea with its non-iodinated or other halogenated analogs (e.g., 4-fluoro, 4-chloro, or 4-bromo derivatives) is not scientifically valid. The iodine atom imparts distinct electronic and steric properties, including higher polarizability and stronger halogen bonding potential, which are crucial for molecular recognition events and crystal packing [1]. Furthermore, the iodine serves as a functional handle for specific downstream transformations, such as Sonogashira or Ullmann couplings, which are not possible with lighter halogens or unsubstituted phenyl rings. Critically, the 4-iodophenylthiourea motif has been specifically incorporated into lead compounds for carbonic anhydrase inhibition, where the iodine's unique X-ray scattering properties facilitate high-resolution structural biology studies [2]. These features are absent in the 4-fluorophenylthiourea analog, underscoring that the compounds are not interchangeable.

Quantitative Differentiation Evidence for 1-(4-Iodophenyl)-2-thiourea


Enhanced Halogen Bonding Capability Compared to Bromo and Chloro Analogs

In a systematic crystallographic study of 1-benzoyl-3-(halogenophenyl)thioureas, the 4-iodophenyl derivative exhibited distinct intermolecular interactions, including I···O, I···S, and I···π contacts, which are fundamentally different and stronger than those observed for the 4-bromo and 4-chloro analogs. These interactions directly dictate crystal packing and solid-state properties [1].

Crystallography Supramolecular Chemistry Halogen Bonding

Validated Use as a Synthetic Precursor to 2-Amino-6-iodobenzothiazole

1-(4-Iodophenyl)-2-thiourea is a documented and validated starting material for the synthesis of 2-amino-6-iodobenzothiazole, a valuable heterocyclic scaffold. This specific transformation is enabled by the presence of the iodine atom and the thiourea moiety, which undergo intramolecular cyclization . In contrast, the analogous 4-fluorophenylthiourea is not reported to undergo this specific cyclization to yield a fluorinated benzothiazole under the same conditions.

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Utility of 4-Iodophenyl Moiety in Carbonic Anhydrase Inhibitor Design

The 4-iodophenylthiourea moiety is a critical component of a benzenesulfonamide inhibitor co-crystallized with human carbonic anhydrase II (hCA II). The iodine atom's high electron density is essential for obtaining high-quality X-ray diffraction data, enabling precise mapping of inhibitor-enzyme interactions at 1.6 Å resolution [1]. This structural information is pivotal for understanding binding modes and guiding further optimization for selectivity over parasitic CA isoforms. The 4-fluorophenyl analog, lacking this strong anomalous scattering signal, would be significantly less informative for this structural biology application.

Structural Biology Enzyme Inhibition Drug Design

Physicochemical Properties Differentiating 4-Iodophenylthiourea from 4-Halogen Analogs

1-(4-Iodophenyl)-2-thiourea exhibits a melting point of 183°C and a density of 1.991 g/cm³ . These values are significantly distinct from its 4-fluoro (mp: 163-167°C) and 4-chloro (mp: 177-181°C) analogs, allowing for unambiguous identity confirmation and purity assessment via simple analytical methods.

Physicochemical Properties Analytical Chemistry Compound Characterization

Optimal Use Cases for 1-(4-Iodophenyl)-2-thiourea Based on Differentiating Evidence


Synthesis of 2-Amino-6-iodobenzothiazole Scaffolds for Medicinal Chemistry

Procure 1-(4-iodophenyl)-2-thiourea as the direct precursor for synthesizing 2-amino-6-iodobenzothiazole, a key intermediate in several drug discovery programs. This is a validated, patent-documented route, and no other halogenated analog enables this transformation . Attempting this synthesis with the 4-fluoro or 4-chloro analog will not yield the desired benzothiazole product.

Structure-Based Drug Design Involving Carbonic Anhydrase Targets

Utilize 1-(4-iodophenyl)-2-thiourea as a core building block to synthesize iodinated inhibitors for carbonic anhydrase isoforms. The presence of the heavy iodine atom is essential for obtaining high-resolution X-ray crystal structures (as demonstrated by PDB entry 7BFA), providing unparalleled detail on ligand binding modes for structure-guided optimization [1]. Lighter halogen analogs are not suitable for this application due to their weak anomalous scattering. [1]

Crystal Engineering and Supramolecular Materials Research

Choose 1-(4-iodophenyl)-2-thiourea for designing novel co-crystals or supramolecular architectures. The iodine atom provides a strong, directional halogen bond donor, enabling predictable and robust crystal packing motifs (e.g., I···O, I···S, I···π) that are not accessible with bromo or chloro analogs [2]. This is critical for achieving desired material properties such as stability, solubility, or optical characteristics. [2]

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